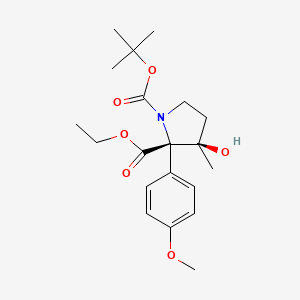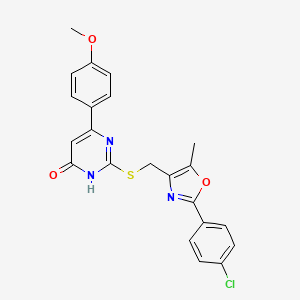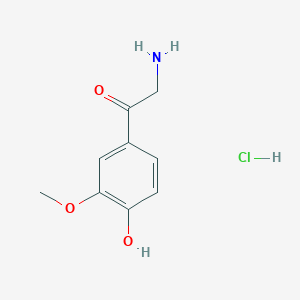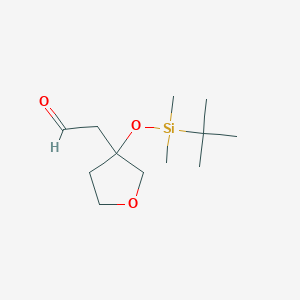![molecular formula C11H6ClF2N5S B3007223 3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide CAS No. 477871-73-1](/img/structure/B3007223.png)
3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds, specifically pyridazine analogs, is of significant interest in medicinal chemistry due to their pharmaceutical importance. One such compound is 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was synthesized through a multi-step process. Initially, 2-(4-chloro-3-methylphenoxy)acetic acid was treated with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane. This reaction was followed by the addition of lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate under cold conditions to yield an intermediate compound. Subsequently, this intermediate was heated with chloroamine T in the presence of ethanol to produce the desired compound. The structure of the synthesized compound was confirmed using various spectroscopic techniques, including IR, NMR, and LC-MS, and validated by X-ray diffraction (XRD) .
Molecular Structure Analysis
The molecular structure of the synthesized compound was determined to crystallize in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations were performed to compare theoretical and experimental values, ensuring the accuracy of the structural elucidation. The compound exhibited intermolecular hydrogen bonding (C-H...N) and a rare C-Cl...cg interaction, which were observed in the structure. Additionally, Hirshfeld surface analysis was conducted to further investigate the intermolecular interactions within the crystal .
Chemical Reactions Analysis
The compound's reactivity was explored through nucleophilic substitution reactions. The title compound, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, underwent various nucleophilic substitutions to yield different products. These reactions were characterized by spectroscopic methods and X-ray diffraction, providing insight into the molecular aggregation and structure of the compound and its derivatives. The study of these reactions is crucial for understanding the chemical behavior and potential applications of the compound in pharmaceutical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed, with a particular focus on lipophilicity. The lipophilicity of the title compound and its derivatives, such as its acetate and the derived 3-methyl tetrazolopyridazine, were measured. These values were correlated with the chlorine substitution on the molecule, which is an important factor in determining the compound's behavior in biological systems. The title compound's ability to co-crystallize with acetic acid, despite having different substituents and intermolecular contacts compared to its acetoxymethyl analog, was also noted. This property suggests a degree of structural flexibility and potential for forming various molecular aggregates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Heterocyclic compounds like the discussed compound are synthesized using various techniques. For example, a related compound was synthesized by treating specific acids with hydrazinylpyridazine in dry dichloromethane, followed by heating with chloroamine T in the presence of ethanol (Sallam et al., 2021).
Structure Analysis : Detailed structure analysis using spectroscopic techniques (IR, NMR, LC-MS) and XRD technique is essential for confirming the synthesized compound's structure (Sallam et al., 2021).
Biological and Pharmacological Activities
Antifungal and Insecticidal Activities : Some derivatives of triazolo[4,3-a]pyridine, a closely related compound, display significant antifungal and insecticidal activities. These derivatives show high inhibition rates against specific fungi and pests, suggesting potential applications in agriculture and pest control (Xu et al., 2017).
Antitumor and Anti-inflammatory Properties : Pyridazine derivatives, including triazolo[4,3-b]pyridazine, have shown notable anti-tumor and anti-inflammatory activities. Such compounds, when synthesized and characterized, exhibit properties that are beneficial in developing treatments for cancer and inflammation-related conditions (Sallam et al., 2021).
Agricultural Applications
- Herbicidal Activity : Compounds derived from triazolo[4,3-a]pyridine have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential use in agricultural weed management (Moran, 2003).
Synthesis of Novel Compounds
Development of New Medications : The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation for Dipeptidyl peptidase-4 (DPP-4) inhibition potential indicates their application in developing anti-diabetic medications. This showcases the role of such compounds in pharmaceutical innovation (Bindu et al., 2019).
Anti-Asthmatic Activities : Certain triazolo[4,3-a]pyridazin-6-yl derivatives have shown significant potential in treating asthma and other respiratory diseases, emphasizing the importance of these compounds in respiratory therapeutics (Kuwahara et al., 1997).
Antiviral and Anticancer Research
Anti-HIV and Anticancer Activity : Some 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, similar in structure, have shown moderate anti-HIV and anticancer activities, highlighting their potential in antiviral and oncological research (Brzozowski, 1998).
Cytotoxic Agents in Cancer Treatment : 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as cytotoxic agents, showing promise in developing new cancer therapies (Mamta et al., 2019).
Wirkmechanismus
Target of Action
The compound “3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely related to its interaction with its target enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, in the case of aromatase inhibitors, the compound may bind to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzyme targets. For example, if the compound acts as an aromatase inhibitor, it would affect the steroidogenesis pathway, leading to a decrease in estrogen production . This could have downstream effects on various physiological processes, including the regulation of the menstrual cycle and the growth of certain types of breast cancer cells.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could potentially improve its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts as an aromatase inhibitor, for example, it could lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent breast cancer cells .
Eigenschaften
IUPAC Name |
3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N5S/c12-11(13,14)10-17-16-7-4-5-9(18-19(7)10)20-8-3-1-2-6-15-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQISCITYFZMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NN3C(=NN=C3C(F)(F)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323794 | |
| Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477871-73-1 | |
| Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)


![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)